molecular formula C5H6N2O4 B587166 5,6-Dioxopiperazine-2-carboxylic acid CAS No. 156025-55-7

5,6-Dioxopiperazine-2-carboxylic acid

Cat. No.: B587166
CAS No.: 156025-55-7
M. Wt: 158.113
InChI Key: LZUXNCPUPSCKNF-UHFFFAOYSA-N
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Description

5,6-Dioxopiperazine-2-carboxylic acid is a chemical compound that belongs to the class of diketopiperazines. Diketopiperazines are cyclic dipeptides that are formed by the condensation of two amino acids. This compound is known for its unique structure, which includes two ketone groups and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6-Dioxopiperazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of optically active compounds with methyl chlorooxoacetate in the presence of a base such as triethylamine, pyridine, N,N-diisopropylethylamine, or lutidine. The reaction product is then reduced by introducing hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5,6-Dioxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazine derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5,6-Dioxopiperazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5,6-Dioxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the synthesis of proteins or nucleic acids, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dioxopiperazine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for additional chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5,6-dioxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h2H,1H2,(H,6,8)(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUXNCPUPSCKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665238
Record name 5,6-Dioxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156025-55-7
Record name 5,6-Dioxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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